2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-13-10(15)3-6-4-11(16)17-9-5-7(14)1-2-8(6)9/h1-2,4-5,14H,3,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDTBYBGCSLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193839 | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-14-7 | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15991-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide typically involves the reaction of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid ethyl ester with hydrazine hydrate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired acetohydrazide derivative. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, forming Schiff bases and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various aldehydes for Schiff base formation. Major products formed from these reactions include Schiff bases, oxadiazoles, and triazoles .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
1. Antimicrobial Activity
- Various derivatives of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide have been tested for their antimicrobial properties against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Studies have shown that these compounds possess significant antibacterial activity, comparable to standard antibiotics like amoxicillin .
2. Anti-inflammatory Activity
- The anti-inflammatory effects of this compound have been evaluated using models such as the carrageenan-induced edema test. Results indicate that it effectively reduces inflammation, making it a candidate for treating inflammatory diseases .
3. Anticancer Activity
- Research has demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), suggesting its role as a promising therapeutic agent against various cancers .
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
Table 1: Structural and Functional Comparisons of Selected Analogs
Physicochemical and ADME Properties
- Lipophilicity : The 4-methyl analog (logP ~1.8) is more lipophilic than the parent compound (logP ~1.2), enhancing cellular uptake but reducing aqueous solubility .
- Metabolic Stability: Thiazolidinones exhibit longer half-lives (t₁/₂: ~6 h) due to resistance to hydrolysis .
- Toxicity : Schiff bases with halogenated aryl groups (e.g., -CF₃) may pose hepatotoxicity risks at high doses .
Biological Activity
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarin compounds are well-known for their antimicrobial, antifungal, and anticancer properties, and this specific hydrazide derivative exhibits significant potential in these areas.
Chemical Structure and Synthesis
The compound features a chromen-4-yl group fused with an acetohydrazide moiety. It is synthesized from 7-hydroxycoumarin through a series of reactions involving ethyl chloroacetate and hydrazine hydrate, leading to the formation of the hydrazide . The synthesis pathway can be summarized as follows:
- Starting Material : 7-hydroxycoumarin.
- Intermediate Formation : Reaction with ethyl chloroacetate in the presence of K2CO3.
- Final Product : Condensation with hydrazine hydrate to yield this compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Significant antifungal activity |
The compound was tested using the cup plate method against standard antibiotics like ampicillin and ketoconazole, showing promising results .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties, particularly against breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Study 1: Antimicrobial Screening
A study evaluated various derivatives of 7-hydroxycoumarin, including this compound. The results showed that several derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with the hydrazide derivative demonstrating superior efficacy against S. aureus and E. coli .
Study 2: Anticancer Potential
In vitro studies conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation. The study highlighted its potential to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. Basic
- IR spectroscopy : Confirms carbonyl (1670–1700 cm⁻¹) and hydrazide N–H stretches (3268–3331 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm) and acetohydrazide NH₂ (δ 4.3–4.5 ppm) .
- Elemental analysis : Validates C, H, N, and S content (±0.4% deviation) .
What in vitro bioactivities have been reported for this compound, and how are these assays designed?
Q. Basic
- Antifungal activity : Tested via agar diffusion against Aspergillus flavus. Mycelial growth inhibition (16.94–19.51%) is measured at 10 µg/mL .
- Antiviral activity : Against hepatitis A virus (HAV), IC₅₀ values (8.5–10.7 µg/mL) are determined using virustatic adsorption/replication assays .
Data Table :
| Bioactivity | Organism/Model | Concentration | Inhibition (%)/IC₅₀ | Ref. |
|---|---|---|---|---|
| Antifungal | A. flavus | 10 µg/mL | 16.94–19.51% | |
| Antiaflatoxigenic | A. flavus | 10 µg/mL | 65.51% | |
| Antiviral (HAV) | Cell culture | 8.5 µg/mL | IC₅₀ = 8.5 µg/mL |
How can structural modifications enhance bioactivity?
Advanced
Derivatization focuses on the hydrazide moiety:
- Schiff base formation : Condensation with aldehydes (e.g., 3-chlorobenzaldehyde) improves antifungal activity by ~20% .
- Thiazolidinone derivatives : Cyclocondensation with 2-mercaptoacetic acid enhances antibacterial potency (e.g., MIC = 6.25 µg/mL against E. coli) .
Methodology : - Use acetic acid/ZnCl₂ catalysis for cyclization .
- Screen derivatives via dose-response curves (0.1–10 µg/mL) to identify SAR trends .
How should researchers address contradictions in concentration-dependent bioactivity data?
Advanced
The compound shows paradoxical effects (e.g., aflatoxin inhibition at 10 µg/mL vs. induction at 1 µg/mL). Mitigation strategies include:
- Dose-response validation : Triplicate assays with statistical analysis (p < 0.05) .
- Mechanistic studies : Use transcriptomics to identify upregulated mycotoxin genes at subeffective doses .
What crystallographic tools are recommended for structural analysis?
Q. Advanced
- SHELX suite : For small-molecule refinement (SHELXL) and phasing (SHELXD). High-resolution data (<1.0 Å) improves accuracy .
- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-ready CIF files .
What mechanistic insights exist for its antiviral activity?
Advanced
Against HAV, the compound disrupts viral adsorption by binding to host cell receptors (e.g., TIM-1) and inhibits RNA-dependent RNA polymerase (RdRp) during replication . Methodology :
- Surface plasmon resonance (SPR) : Confirm receptor binding (KD < 10 µM).
- RT-qPCR : Quantify viral RNA reduction post-treatment .
How are stability and degradation profiles assessed under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) and monitor decomposition via HPLC at 254 nm.
- Thermal degradation : Use TGA/DSC to identify decomposition points (>200°C) .
What computational methods support SAR studies?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predict binding to fungal CYP51 or viral RdRp (binding energy < −8.0 kcal/mol) .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with bioactivity .
How do substituents at the 4-position of the coumarin core modulate activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
